molecular formula C13H13NO4S2 B8399273 Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate

Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate

Cat. No. B8399273
M. Wt: 311.4 g/mol
InChI Key: MWGSYBCDJYPFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO4S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(3-methanesulphonylphenyl)thiazole-4-carboxylate

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-(3-methylsulfonylphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H13NO4S2/c1-3-18-13(15)11-8-19-12(14-11)9-5-4-6-10(7-9)20(2,16)17/h4-8H,3H2,1-2H3

InChI Key

MWGSYBCDJYPFGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (1 g), 3-(methylsulphonyl)phenyl-boronic acid (1.02 g, 1.2 equivalents) and potassium carbonate (1.76 g) are introduced in dioxane (12.5 ml). (1,3-Diisopropylimidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichloride (288 mg) is added, and the mixture is stirred under reflux under protective gas for 18 h. Dioxane is then removed in a rotary evaporator, and the residue is taken up in ethyl acetate and water. The organic phase is separated off and the aqueous phase is back-extracted twice with ethyl acetate. The combined organic phases are washed with brine and dried over sodium sulphate and concentrated. Purification by column chromatography on silica gel (ethyl acetate/hexane) results in a white solid (629 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One

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